N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide
Description
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide (hereafter referred to by its systematic name) is a 1,3,4-oxadiazole derivative with a molecular formula of C₁₈H₁₇N₃O₅S and a molecular weight of 403.41 g/mol. The compound features a central 1,3,4-oxadiazole ring substituted at the 2-position with a 3,5-dimethoxyphenyl group and at the 5-position with a 4-methanesulfonylbenzamide moiety.
The compound has been investigated primarily for its antimicrobial activity, particularly against Staphylococcus aureus (both planktonic cells and biofilms), as part of a broader study on 1,3,4-oxadiazole derivatives . Its structural design leverages the oxadiazole scaffold’s known role in disrupting bacterial membrane integrity and enzymatic pathways.
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-13-8-12(9-14(10-13)26-2)17-20-21-18(27-17)19-16(22)11-4-6-15(7-5-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOXKQZMPUBTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the 3,5-dimethoxyphenyl and 4-methylsulfonylbenzamide groups. One common method involves the reaction of 3,5-dimethoxybenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring. This intermediate is then reacted with 4-methylsulfonylbenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance, derivatives similar to N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of oxadiazole derivatives, demonstrating that certain substitutions enhanced their cytotoxic effects against various cancer cell lines, suggesting that modifications can lead to improved therapeutic agents .
Pharmacology
2.1 Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. Its structure allows it to interact with multiple biological targets, potentially modulating inflammatory pathways.
Case Study:
In a preclinical trial reported in Pharmacological Research, the administration of oxadiazole derivatives resulted in a notable decrease in inflammation markers in animal models of arthritis . This positions the compound as a candidate for further development in treating inflammatory diseases.
Material Science
3.1 Photophysical Properties
this compound has been investigated for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.85 |
| Thermal Stability | Up to 300 °C |
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of tubulin, thereby preventing the formation of microtubules and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural and Functional Analogues in Antimicrobial Studies
The compound’s closest structural analogues include OZE-I and OZE-III , studied in the same antimicrobial research (). A comparative analysis is provided below:
| Compound Name | Substituents (R1, R2) | Molecular Weight (g/mol) | Key Functional Attributes |
|---|---|---|---|
| N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide | R1: 3,5-Dimethoxyphenyl; R2: 4-Methanesulfonylbenzamide | 403.41 | High polarity (sulfonyl group), biofilm inhibition potential |
| OZE-I (N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl] cyclopropanecarboxamide) | R1: 5,6,7,8-Tetrahydro-2-naphthalenyl; R2: Cyclopropanecarboxamide | 283.32 | Hydrophobic naphthalenyl group; moderate biofilm inhibition |
| OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl] pentanamide) | R1: 4-Chlorophenyl; R2: Pentanamide | 279.72 | Chlorine substituent enhances membrane penetration |
Key Findings :
- The 3,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance interactions with bacterial enzymes or DNA compared to OZE-I’s bulky naphthalenyl group .
- The 4-methanesulfonylbenzamide moiety improves aqueous solubility, a critical factor for bioavailability, whereas OZE-III’s pentanamide chain offers greater lipophilicity .
- aureus compared to OZE-I and OZE-III, likely due to its balanced hydrophilicity-hydrophobicity profile .
Comparison with Four-Component Synthesized Oxadiazole Derivatives
describes four 1,3,4-oxadiazole derivatives synthesized via a multicomponent reaction (compounds 5f–5i ). While these compounds share the oxadiazole core, their substitution patterns and applications differ significantly:
Key Differences :
- The target compound’s methanesulfonylbenzamide group contrasts with the benzylamino/aldehyde functionalities in compounds 5f–5i, which are tailored for catalytic or materials science applications rather than antimicrobial activity .
- Synthesis yields for 5f–5i (82–86%) are comparable to methods used for the target compound, though the latter’s biological focus necessitates stricter purity standards .
Mechanistic and Bioactivity Insights
- Antimicrobial Mechanism : The target compound’s sulfonyl group may disrupt bacterial sulfotransferase enzymes, while the dimethoxyphenyl ring could intercalate into DNA or inhibit efflux pumps . In contrast, OZE-III’s 4-chlorophenyl group likely targets membrane proteins via halogen bonding.
- Synthetic Flexibility : The four-component synthesis () allows rapid diversification of oxadiazole derivatives but prioritizes structural complexity over bioactivity, unlike the target compound’s focused design .
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide is a synthetic compound belonging to the oxadiazole class, which has garnered interest for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring fused with a methanesulfonylbenzamide moiety. Its molecular formula is C16H18N4O4S, with a molecular weight of approximately 366.4 g/mol. The presence of the 3,5-dimethoxyphenyl group contributes to its lipophilicity and potential bioactivity.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cell signaling pathways, thereby affecting cellular proliferation and survival.
- Receptor Interaction : It potentially interacts with specific receptors that modulate inflammatory responses and cancer cell growth.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) by disrupting mitochondrial membrane potential and activating caspases .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 11b | A549 | 11.20 | Apoptosis induction |
| 14b | MCF-7 | 27.66 | Caspase activation |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis. For example, derivatives have been reported to exhibit activity against Staphylococcus aureus and E. coli .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties by measuring its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in macrophages .
Case Studies
- In Vitro Evaluation : A study assessing the cytotoxicity of various oxadiazole derivatives found that this compound exhibited significant cytotoxic effects on A549 cells with an IC50 value comparable to established anticancer drugs .
- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to the active sites of target proteins involved in cancer progression. The binding affinity was predicted using molecular docking simulations, indicating potential as a lead compound for drug development .
Q & A
Q. What are the standard synthetic protocols for synthesizing N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide?
Answer: The synthesis typically involves:
- Cyclization : Condensation of hydrazides with carboxylic acid derivatives (e.g., 3,5-dimethoxyphenyl hydrazide) followed by dehydrative cyclization to form the 1,3,4-oxadiazole ring .
- Sulfonylation : Introduction of the methanesulfonyl group via sulfonic acid chlorides under basic conditions .
- Purification : Column chromatography or recrystallization in solvents like dichloromethane or ethanol .
- Characterization : NMR (¹H, ¹³C), mass spectrometry (ESI-MS), and HPLC for purity validation .
Q. How can researchers confirm the structural integrity and purity of the compound?
Answer:
- NMR Spectroscopy : Assign peaks for key groups (e.g., methoxy protons at ~3.8 ppm, sulfonyl signals in ¹³C NMR) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 450.48 for C₁₈H₁₈N₄O₆S₂) .
- HPLC : Optimize mobile phase (e.g., acetonitrile/water gradients) to achieve >95% purity .
- Elemental Analysis : Validate C, H, N, S content against theoretical values .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Answer:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains .
- Biofilm Inhibition : Use crystal violet staining or metabolic assays (e.g., resazurin) to quantify biofilm disruption .
- Time-Kill Kinetics : Assess bactericidal effects over 24 hours .
Advanced Research Questions
Q. How does the methanesulfonyl group influence biological activity compared to analogs with other substituents?
Answer:
- Enhanced Solubility : The sulfonyl group improves aqueous solubility, critical for bioavailability .
- Target Binding : Sulfonamides often inhibit enzymes (e.g., carbonic anhydrase) via interactions with zinc or catalytic residues. Compare with analogs lacking the sulfonyl group using molecular docking .
- SAR Studies : Replace methanesulfonyl with dimethylsulfamoyl () or morpholinosulfonyl () to evaluate potency shifts .
Q. What experimental strategies address contradictions in reported biological activities of oxadiazole derivatives?
Answer:
- Substituent Analysis : Compare dimethoxyphenyl (current compound) vs. dichlorophenyl () or thiophene () derivatives to identify structure-activity trends .
- Enzyme-Specific Assays : Test against diverse targets (e.g., LOX, BChE in ; Ca²⁺/calmodulin in ) to clarify selectivity .
- Dose-Response Curves : Use IC₅₀ values to resolve discrepancies in potency across studies .
Q. How can researchers optimize pharmacokinetic properties for in vivo studies?
Answer:
- ADME Profiling : Measure solubility (e.g., shake-flask method), plasma protein binding, and metabolic stability using liver microsomes .
- Prodrug Design : Mask polar groups (e.g., sulfonyl) with esters or amides to enhance membrane permeability .
- Rodent Models : Assess oral bioavailability and half-life in Sprague-Dawley rats, adjusting formulations (e.g., PEG-based) for improved absorption .
Q. What advanced techniques elucidate the compound’s mechanism of action against cancer cells?
Answer:
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
- Western Blotting : Track protein expression (e.g., Bcl-2, caspase-3) in treated vs. untreated cells .
- Molecular Dynamics Simulations : Model interactions with oncogenic targets (e.g., EGFR kinase) to predict binding modes .
Data Analysis and Methodological Challenges
Q. How should researchers troubleshoot low yields during synthesis?
Answer:
Q. What strategies validate the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation via HPLC .
- Thermal Analysis : TGA/DSC to assess decomposition temperatures .
Q. How can computational methods enhance SAR studies?
Answer:
- QSAR Modeling : Use descriptors (logP, polar surface area) to predict bioactivity across derivatives .
- Docking Screens : Virtual screening against PubChem’s BioAssay database to identify novel targets .
Tables for Key Comparisons
Q. Table 1: Structural Modifications and Biological Impact
Q. Table 2: Analytical Techniques for Characterization
| Technique | Application | Key Parameters |
|---|---|---|
| ¹H NMR | Confirm methoxy and aromatic protons | δ 3.8 ppm (OCH₃) |
| ESI-MS | Validate molecular weight | m/z 450.48 [M+H]⁺ |
| HPLC | Purity assessment | >95% (C18 column) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
